(1R,2S)-rel-Ácido 2-fenilciclopropanocarboxílico

Descripción general

Descripción

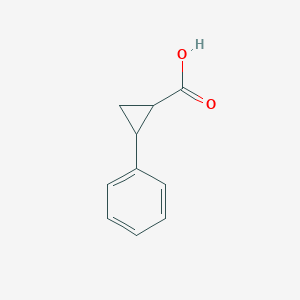

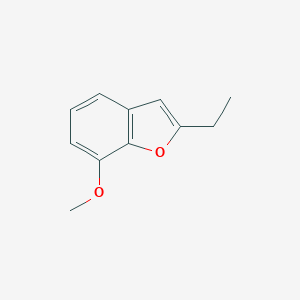

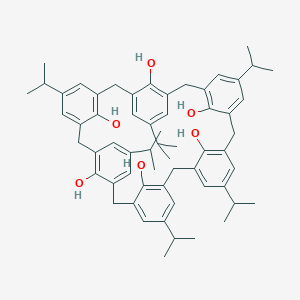

what is '(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid'? (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is an organic compound composed of a cyclopropane ring with two phenyl groups and a carboxylic acid group attached. It is a chiral molecule, meaning it has two versions that are mirror images of each other. the use of '(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid' (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid can be used as a chiral building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used as a catalyst in asymmetric reactions. In addition, it is used as a reagent in the synthesis of optically active compounds. the chemistry of '(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid' (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is an organic acid with the molecular formula C10H10O2. It is a cyclic molecule with a three-membered ring containing a phenyl group. The acid is a chiral molecule, meaning that it has two non-superimposable mirror images. The chemical properties of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid are largely determined by its functional groups. The carboxylic acid group imparts acidic properties, making the molecule a weak acid. It is soluble in polar solvents such as water, alcohols, and ethers. It is also relatively insoluble in non-polar solvents such as petroleum ether. The acid can undergo a variety of reactions, including nucleophilic addition, nucleophilic substitution, and acid-base reactions. It can also undergo a reductive amination reaction to form amino derivatives. Additionally, it can react with strong bases to form cyclopropyl anions, which can be used as a starting material for various organic syntheses. the biochemical/physical effects of '(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid' (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a cyclopropane carboxylic acid. It has a molecular formula of C10H10O2 and a molar mass of 162.18 g/mol. Biochemical Effects: The carboxylic acid group of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid can act as a nucleophile in several biochemical processes, such as enzyme-catalyzed reactions and DNA/RNA synthesis. It can also act as a proton donor in acid-base reactions, and can be used to regulate pH in biochemical systems. Physical Effects: (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is a liquid at room temperature, with a boiling point of 212°C and a melting point of -45°C. It is soluble in polar solvents such as water, alcohols, and ethers, but is insoluble in non-polar solvents such as hydrocarbons. It has a low vapor pressure, which makes it suitable for use in closed systems. the benefits of '(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid' (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid is an organic compound that has a variety of uses in the pharmaceutical and industrial industries. It is used as an intermediate in the synthesis of other compounds, as a reagent in organic synthesis, and as an antioxidant. It has also been used as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, it has been used as a ligand for metal complexes and as a catalyst in the synthesis of organic compounds. The benefits of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid include its wide range of uses, its stability, and its low toxicity. the related research of '(1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid' The research related to (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid includes the synthesis of the compound, its physical and chemical properties, and its biological activity. Synthesis of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid has been studied using various methods such as the Wittig reaction, the Heck reaction, and the Mitsunobu reaction. The physical and chemical properties of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid have been studied in detail, including its solubility, melting point, and boiling point. In addition, the biological activities of (1R,2S)-rel-2-Phenylcyclopropanecarboxylic acid have been investigated, including its potential use as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.

Aplicaciones Científicas De Investigación

Farmacéuticos: Síntesis de neurotransmisores

El compuesto juega un papel crucial en la síntesis de monoaminas aromáticas a través de la acción de las descarboxilasas aromáticas de L-aminoácidos (AADCs) . Estas monoaminas, como la dopamina y la serotonina, son neurotransmisores vitales en los animales. Median una amplia gama de procesos neuropsicológicos, lo que hace que el compuesto sea esencial en el desarrollo de medicamentos dirigidos a trastornos neurológicos.

Biotecnología microbiana: Ingeniería metabólica

En la biotecnología microbiana, el compuesto se utiliza para estudiar y manipular AADCs dentro de los microorganismos . Esto tiene implicaciones para la homeostasis del pH intracelular y la acumulación de tiramina en los alimentos fermentados. La investigación también se extiende a la influencia de las AADCs microbianas intestinales en la fisiología humana y la disponibilidad de medicamentos, particularmente para los medicamentos contra la enfermedad de Parkinson.

Industria química: Producción de aminas biogénicas

Las aminas biogénicas son de creciente interés como ingredientes farmacéuticos activos y precursores sintéticos en la industria química . El compuesto en estudio es fundamental para la producción enzimática de estas aminas, que son cada vez más importantes en la industria farmacéutica por sus funciones como ingredientes farmacéuticos activos.

Ciencia de materiales: Síntesis de líquidos iónicos

La investigación sobre líquidos iónicos de aminoácidos (AAILs) involucra el compuesto para la síntesis de varios líquidos iónicos con aplicaciones potenciales en la ciencia de materiales . Estos líquidos iónicos tienen propiedades únicas como alta estabilidad térmica y la capacidad de disolver varios materiales, que son valiosos para el diseño y la ingeniería de materiales innovadores.

Química verde: Disolución de celulosa

El compuesto también es significativo en la disolución de celulosa en líquidos iónicos de aminoácidos (AAILs) . Este proceso es fundamental para el desarrollo de solventes sostenibles y respetuosos con el medio ambiente que pueden reemplazar los compuestos orgánicos volátiles en aplicaciones industriales.

Química analítica: Enantioseparación

En química analítica, el compuesto se utiliza para la enantioseparación de ácidos 3-hidroxicarboxílicos mediante la formación de sales diastereoméricas . Este es un proceso vital para la producción de sustancias enantioméricamente puras, que son importantes para la síntesis de varios productos farmacéuticos.

Mecanismo De Acción

Target of Action

It’s structurally similar to other cyclopropane-containing compounds, which have been reported to inhibit certain enzymes

Mode of Action

Cyclopropane-containing compounds are known to interact with their targets by fitting into the active site of enzymes, potentially altering their function . The unique structure of the cyclopropane ring may allow for specific interactions with target proteins.

Biochemical Pathways

Compounds with similar structures have been shown to influence the activity of enzymes involved in various biochemical pathways

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of functional groups that could facilitate absorption and distribution . Further pharmacokinetic studies are needed to confirm these predictions.

Result of Action

Based on the known effects of structurally similar compounds, it may alter enzyme activity, leading to changes in cellular processes . More research is needed to determine the specific effects of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48126-51-8 | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048126518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTN6536VE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)

![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)